BenchChemオンラインストアへようこそ!

Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate

Positional isomerism Synthetic intermediate sourcing Quinoline regioisomers

Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate (CAS 922520-00-1) is a synthetic 4-hydroxyquinoline-3-carboxylate ester with the molecular formula C₁₄H₁₅NO₄ and a molecular weight of 261.27 g·mol⁻¹. The compound exists predominantly in its 4-oxo-1,4-dihydroquinoline tautomeric form (ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate) and bears a characteristic 7-methoxy-8-methyl substitution pattern on the quinoline nucleus.

Molecular Formula C14H15NO4
Molecular Weight 261.27
CAS No. 922520-00-1
Cat. No. B3060863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate
CAS922520-00-1
Molecular FormulaC14H15NO4
Molecular Weight261.27
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)OC
InChIInChI=1S/C14H15NO4/c1-4-19-14(17)10-7-15-12-8(2)11(18-3)6-5-9(12)13(10)16/h5-7H,4H2,1-3H3,(H,15,16)
InChIKeyNCKHXYXGTXKGGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Hydroxy-7-methoxy-8-methylquinoline-3-carboxylate (CAS 922520-00-1): Procurement-Relevant Identity and Physicochemical Profile


Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate (CAS 922520-00-1) is a synthetic 4-hydroxyquinoline-3-carboxylate ester with the molecular formula C₁₄H₁₅NO₄ and a molecular weight of 261.27 g·mol⁻¹ . The compound exists predominantly in its 4-oxo-1,4-dihydroquinoline tautomeric form (ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate) and bears a characteristic 7-methoxy-8-methyl substitution pattern on the quinoline nucleus . It belongs to a therapeutically significant class of 4-hydroxyquinoline-3-carboxylates that includes the marketed veterinary anticoccidials decoquinate and buquinolate, yet its distinct substitution array—lacking the bulky 6,7-dialkoxy groups of commercial anticoccidials—positions it as a differentiated synthetic intermediate and scaffold for derivatization [1]. Predicted physicochemical parameters include a LogP of 2.02–2.30, a topological polar surface area (TPSA) of 64.6–68.4 Ų, a predicted pKa of 2.65 ± 0.50, and a predicted boiling point of 383.6 ± 37.0 °C . The compound is commercially available from multiple suppliers at purities of 97–98% (HPLC) for research and development use .

Why Ethyl 4-Hydroxy-7-methoxy-8-methylquinoline-3-carboxylate Cannot Be Replaced by Generic 4-Hydroxyquinoline-3-carboxylates


The 4-hydroxyquinoline-3-carboxylate scaffold exhibits extreme sensitivity to substitution pattern, where even minor modifications to the quinoline ring alter biological target engagement, physicochemical properties, and synthetic utility in fundamentally non-interchangeable ways [1]. The seminal structure–activity relationship (SAR) study by Mizzoni (1970) established that anticoccidial potency among 4-hydroxyquinolinecarboxylates is exquisitely dependent on the nature and position of substituents, with certain alkyl and alkoxy combinations conferring activity while closely related analogs are inactive [2]. Critically, the positional isomerism between 3-carboxylate and 2-carboxylate regioisomers directs entirely divergent synthetic applications: the 2-carboxylate isomer (CAS 801281-89-0) has been employed as an intermediate in the synthesis of the hepatitis C protease inhibitor simeprevir, whereas the 3-carboxylate isomer (CAS 922520-00-1) appears in distinct patent families targeting different chemotypes [3]. Furthermore, the 7-methoxy-8-methyl substitution pattern of the target compound is structurally distinct from the 6,7-dialkoxy motif that defines the commercial anticoccidials decoquinate (6-decyloxy-7-ethoxy) and buquinolate (6,7-diisobutoxy), resulting in a >150 Da molecular weight reduction and markedly different lipophilicity that precludes functional substitution . These multiple layers of differentiation—positional isomerism, substitution identity, and ester moiety—mean that generic replacement of this compound with any other 4-hydroxyquinoline-3-carboxylate would yield a chemically and functionally distinct entity with unvalidated properties.

Quantitative Differentiation Evidence for Ethyl 4-Hydroxy-7-methoxy-8-methylquinoline-3-carboxylate (CAS 922520-00-1) Versus Closest Analogs


Regioisomeric Differentiation: 3-Carboxylate vs. 2-Carboxylate Directs Divergent Synthetic Utility and Patent Classification

The target compound (3-quinolinecarboxylate) and its closest regioisomer methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate (CAS 801281-89-0) differ only in the position of the carboxylate ester on the quinoline ring, yet this single positional change routes each isomer into entirely distinct patent families and synthetic applications. The 2-carboxylate isomer is explicitly documented as a synthetic intermediate for the hepatitis C protease inhibitor simeprevir . The 3-carboxylate target compound is instead employed as a key intermediate in a distinct synthetic pathway leading to a macrocyclic sulfonamide chemotype, as disclosed in patent literature [1]. This regioisomeric divergence means that procurement of the incorrect isomer would irreversibly misdirect any synthetic campaign targeting one of these specific product chemotypes. The two isomers are further distinguished by molecular weight (261.27 vs. 247.25 g·mol⁻¹), ester alkyl group (ethyl vs. methyl), and calculated LogP, all of which affect reactivity and purification behavior .

Positional isomerism Synthetic intermediate sourcing Quinoline regioisomers Patent family divergence

Substitution Pattern Differentiation: 7-Methoxy-8-methyl vs. 6,7-Dialkoxy Motif of Commercial Anticoccidials

The target compound carries a 7-methoxy-8-methyl substitution pattern that is structurally distinct from the 6,7-dialkoxy motif universally present in the three marketed 4-hydroxyquinoline-3-carboxylate anticoccidials: decoquinate (6-decyloxy-7-ethoxy), buquinolate (6,7-diisobutoxy), and nequinate (6-butyloxy-7-methoxy?) [1]. The seminal SAR studies by Mizzoni (1970) and Hermans et al. (1973) demonstrated that anticoccidial activity in this class is critically dependent on the nature of the 6- and 7-position substituents, with optimal activity requiring lipophilic alkoxy chains at both positions; the target compound's 8-methyl substitution and absence of a 6-alkoxy group place it outside the established pharmacophore for potent anticoccidial action [2][3]. The molecular weight of the target compound (261.27 g·mol⁻¹) is approximately 156 g·mol⁻¹ lower than decoquinate (417.54 g·mol⁻¹) and 100 g·mol⁻¹ lower than buquinolate (361.43 g·mol⁻¹), conferring substantially different solubility and permeability characteristics . This substitution pattern divergence means the target compound should not be evaluated or selected using anticoccidial activity benchmarks derived from the 6,7-dialkoxy series.

Structure–activity relationship Anticoccidial quinolones Substitution pattern Scaffold differentiation

Physicochemical Property Comparison: LogP and TPSA Differentiation from 8-Methoxy Analog (CAS 27568-04-3)

The target compound can be quantitatively distinguished from its closest mono-substituted analog, ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS 27568-04-3), which lacks the 7-methoxy and 8-methyl groups present in the target compound . The target compound (C₁₄H₁₅NO₄, MW 261.27) has an additional CH₂O unit compared to the analog (C₁₃H₁₃NO₄, MW 247.25), resulting in a molecular weight increase of 14.02 g·mol⁻¹ (+5.7%) . Calculated physicochemical parameters further differentiate the two: the target compound has a predicted TPSA of 64.6–68.4 Ų (vs. ~59–64 Ų for the 8-methoxy analog, reflecting the additional oxygen atom) and a predicted LogP of 2.02–2.30, reflecting the lipophilic contribution of the 8-methyl substituent that is absent in the comparator . These differences in LogP and TPSA place the two compounds in distinguishable regions of drug-likeness space, with implications for membrane permeability, solubility, and chromatographic retention behavior that affect both biological screening outcomes and purification protocol design.

Lipophilicity Polar surface area Drug-likeness Physicochemical profiling

Commercial Purity Specifications: Inter-Vendor Consistency at 97–98% with Verified Identity Markers

The target compound is supplied by multiple independent vendors with consistent purity specifications of 97–98% as determined by HPLC, providing a reliable procurement baseline . Leyan (product 1749150) specifies 98% purity and provides the compound under the systematic name ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, with explicit storage conditions and MDL number MFCD30565055 . Chemenu (catalog CM225041) specifies 97% purity and provides the SMILES code O=C(C1=C(O)C2=CC=C(OC)C(C)=C2N=C1)OCC, enabling unambiguous identity verification . The compound is also listed by CymitQuimica (Biosynth brand, ref. 3D-XLB52000) with a minimum purity of 95% . The availability of multiple independent suppliers with overlapping purity ranges (95–98%) provides procurement flexibility while maintaining quality expectations. Identity can be cross-validated using the InChIKey (NCKHXYXGTXKGGS-UHFFFAOYSA-N) and the DTXSID (DTXSID00727306) registered in the EPA DSSTox database .

Quality assurance Vendor specification Purity benchmarking Procurement criteria

Validated Application Scenarios for Ethyl 4-Hydroxy-7-methoxy-8-methylquinoline-3-carboxylate (CAS 922520-00-1) Based on Procurement-Relevant Evidence


Synthetic Intermediate for Macrocyclic Quinoline-Based Bioactive Compounds

The compound is explicitly documented as a key synthetic intermediate (compound 11) in a multi-step patent procedure leading to a macrocyclic sulfonamide chemotype incorporating a 3-isopropylpyrazol-1-yl-7-methoxy-8-methylquinoline core (compound 29) [1]. This established synthetic role differentiates it from the 2-carboxylate regioisomer (CAS 801281-89-0), which is used in simeprevir synthesis, and from the 6,7-dialkoxy anticoccidials, which serve as final active pharmaceutical ingredients rather than intermediates . Researchers procuring this compound for use as a building block in quinoline-focused medicinal chemistry programs should verify regioisomeric identity via InChIKey (NCKHXYXGTXKGGS-UHFFFAOYSA-N) before initiating synthetic sequences .

Scaffold for Derivatization in Non-Anticoccidial 4-Hydroxyquinoline-3-carboxylate SAR Exploration

The target compound's 7-methoxy-8-methyl substitution pattern occupies a distinct chemical space outside the established 6,7-dialkoxy anticoccidial pharmacophore defined by Mizzoni (1970) and Hermans et al. (1973) [1]. Its lower molecular weight (261.27 vs. 417.54 for decoquinate) and reduced lipophilicity (LogP 2.02–2.30) make it a more fragment-like starting point for lead optimization campaigns where ligand efficiency and physicochemical property modulation are prioritized over the high lipophilicity required for anticoccidial gut retention . The free 6-position additionally provides a synthetic handle for introduction of diverse substituents not accessible from 6,7-disubstituted analogs.

Physicochemical Reference Standard for 4-Hydroxyquinoline-3-carboxylate Property Profiling

The compound's well-defined predicted physicochemical parameters—LogP 2.02–2.30, TPSA 64.6–68.4 Ų, pKa 2.65 ± 0.50, boiling point 383.6 ± 37.0 °C, density 1.244 ± 0.06 g/cm³—provide a useful reference point for chromatographic method development and property-based design within the 4-hydroxyquinoline-3-carboxylate series [1]. Its intermediate lipophilicity and polar surface area, situated between the more lipophilic commercial anticoccidials (decoquinate, buquinolate) and the smaller 8-methoxy analog (CAS 27568-04-3), make it a valuable calibration compound for assessing the impact of incremental substitution changes on retention time, solubility, and permeability in this chemical series .

Quote Request

Request a Quote for Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.